Regulatory Impurity Specification Limit: (R)-Enantiomer ≤0.1% vs. (S)-Enantiomer No Limit
The (R)-enantiomer is regulated as a chiral impurity of vildagliptin with a specification limit of ≤0.1% in the drug substance, whereas the (S)-enantiomer is the active pharmaceutical intermediate with no such limit [1] [2]. This quantitative threshold is derived from ICH guideline Q3A and is enforced by regulatory agencies for ANDA submissions. The validated HPLC method using a Lux-Cellulose-2 column achieves baseline separation of the (R)- and (S)-enantiomers and can quantify the (R)-impurity at levels as low as 0.1% [2].
| Evidence Dimension | Regulatory impurity specification limit (% w/w) |
|---|---|
| Target Compound Data | ≤0.1% (as vildagliptin impurity) |
| Comparator Or Baseline | No limit (S)-enantiomer; Achiral analogs not applicable |
| Quantified Difference | Absolute threshold vs. unrestricted |
| Conditions | ICH Q3A guideline for drug substance impurities; HPLC method with Lux-Cellulose-2 column, mobile phase methanol/water/diethylamine 80:20:0.2 (v/v/v), flow rate 0.45 mL/min, 45°C |
Why This Matters
This quantifiable regulatory threshold mandates the use of the (R)-enantiomer as a reference standard for impurity testing; failure to detect the (R)-impurity at ≤0.1% can result in ANDA rejection.
- [1] ChemicalBook. 565452-98-4 (Vildagliptin Chloroacetyl Nitrile (R)-Isomer). Available at: https://www.chemicalbook.cn/CASEN_565452-98-4.htm (accessed 2025). View Source
- [2] Ferencz E, et al. Simultaneous determination of enantiomeric and organic impurities of vildagliptin on a cellulose tris(3-chloro-4-methylphenylcarbamate) column under reversed-phase conditions. J Pharm Biomed Anal. 2023;234:115510. doi:10.1016/j.jpba.2023.115510. View Source
